molecular formula C7H14INO B2524259 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide CAS No. 70489-82-6

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide

Cat. No.: B2524259
CAS No.: 70489-82-6
M. Wt: 255.099
InChI Key: YFUNTWFQASJPIY-UHFFFAOYSA-M
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Description

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is a quaternary ammonium salt featuring a partially saturated oxazole ring. The core structure consists of a five-membered oxazolium ring with two methyl groups at the 4-position and additional methyl substituents at the 2- and 3-positions. The iodide counterion enhances its solubility in polar solvents, making it useful in organic synthesis and catalysis . This compound is typically synthesized via alkylation of the corresponding oxazole precursor, as evidenced by derivatives listed in supplier catalogs (e.g., Aldrich ATR Library), which highlight its role as a specialty reagent in asymmetric synthesis .

Properties

IUPAC Name

2,3,4,4-tetramethyl-5H-1,3-oxazol-3-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO.HI/c1-6-8(4)7(2,3)5-9-6;/h5H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUNTWFQASJPIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(CO1)(C)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,4-tetramethyloxazoline with iodine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

4,5-Dihydro-1,2,4-oxadiazoles

These compounds share a partially saturated heterocyclic core but differ in ring atoms (two nitrogens vs. one nitrogen and one oxygen in oxazolium salts). For example, 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles are synthesized via cyclization of hydrazides or imine oxides, with three distinct synthetic routes reported . In contrast, 4,5-dihydrooxazolium salts are typically prepared via alkylation or quaternization of oxazole precursors .

Key Differences:

  • Reactivity: Oxadiazoles participate in [3+3]-cycloadditions to form pyrimidinones, as demonstrated in chromium carbene complex reactions . Oxazolium salts, however, are more electrophilic due to their cationic nature, favoring nucleophilic substitutions or charge-transfer interactions.
  • Stability: Dihydro-1,2,4-oxadiazoles are neutral and thermally stable intermediates , whereas oxazolium iodides are hygroscopic and require anhydrous handling .

4,5-Dihydro-1,2,4-triazoles

These nitrogen-rich analogs exhibit distinct pharmacological profiles. For instance, 4,5-dihydro-1,2,4-triazole derivatives synthesized from oxadiazole precursors via ammonia-mediated ring expansion showed moderate anticancer activity (IC50: 10–50 µM) against breast cancer cell lines . In contrast, oxazolium salts are less explored in medicinal chemistry but are valued as ionic liquids or catalysts .

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Applications Notable Examples
4,5-Dihydrooxazolium salts Cationic oxazole Catalysis, ionic liquids 2,3,4,4-Tetramethyloxazolium iodide
4,5-Dihydro-1,2,4-oxadiazoles Neutral N-O-N ring TGR5 agonists, cycloadditions (R)-54n (EC50: 1.4 nM for hTGR5)
4,5-Dihydro-1,2,4-triazoles Neutral N-N-N ring Anticancer agents Compound 5a-h (IC50: 10–50 µM)

Electronic and Steric Effects

Cyclic voltammetry and DFT studies on 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles reveal that electron-withdrawing groups (e.g., NO2) lower reduction potentials, enhancing redox activity . For oxazolium salts, the tetramethyl substituents at the 4-position create steric hindrance, reducing ring strain and increasing thermal stability compared to unsubstituted analogs .

Biological Activity

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 70489-82-6
  • Molecular Formula : C8H12N2O·I

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to influence multiple biochemical pathways that are crucial for cellular function.

Target Interactions

  • Receptor Binding : It has been suggested that this compound may bind to specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes that play a role in inflammation and oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation by modulating pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli.
    • Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Study on Antioxidant Activity :
    • Objective : To assess the free radical scavenging ability using DPPH assay.
    • Results : The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity.
  • Study on Anti-inflammatory Effects :
    • Objective : To determine the effect on TNF-alpha and IL-6 production in LPS-stimulated macrophages.
    • Results : A dose-dependent reduction in cytokine levels was observed with treatment concentrations ranging from 10 to 100 µg/mL.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobialAntioxidantAnti-inflammatory
This compoundYesYesYes
Compound A (e.g., Benzothiazole derivative)ModerateYesModerate
Compound B (e.g., Furo[3,2-b]pyridine)YesModerateNo

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